BenchChemオンラインストアへようこそ!

3-(furan-3-yl)-1H-pyrazole-4-carboxylic acid

Regiochemistry Medicinal Chemistry Library Design

3-(Furan-3-yl)-1H-pyrazole-4-carboxylic acid (CAS 1513964-21-0, molecular formula C₈H₆N₂O₃, molecular weight 178.14 g/mol) is a heteroaryl-substituted pyrazole-4-carboxylic acid building block that juxtaposes a π-excessive furan-3-yl ring at the pyrazole 3-position with an underivatized carboxylic acid at the 4-position. This regioisomeric arrangement creates a specific hydrogen-bond donor/acceptor geometry and metal-coordination profile that cannot be replicated by the positional isomer 3-(furan-3-yl)-1H-pyrazole-5-carboxylic acid or by N-substituted analogs, making the compound a functionally non-interchangeable intermediate for medicinal chemistry and agrochemical discovery programs.

Molecular Formula C8H6N2O3
Molecular Weight 178.14 g/mol
CAS No. 1513964-21-0
Cat. No. B1449167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(furan-3-yl)-1H-pyrazole-4-carboxylic acid
CAS1513964-21-0
Molecular FormulaC8H6N2O3
Molecular Weight178.14 g/mol
Structural Identifiers
SMILESC1=COC=C1C2=C(C=NN2)C(=O)O
InChIInChI=1S/C8H6N2O3/c11-8(12)6-3-9-10-7(6)5-1-2-13-4-5/h1-4H,(H,9,10)(H,11,12)
InChIKeyOSBOYPZOISKQRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 3-(Furan-3-yl)-1H-pyrazole-4-carboxylic Acid (CAS 1513964-21-0) and Why Its Identity Matters for Chemical Procurement


3-(Furan-3-yl)-1H-pyrazole-4-carboxylic acid (CAS 1513964-21-0, molecular formula C₈H₆N₂O₃, molecular weight 178.14 g/mol) is a heteroaryl-substituted pyrazole-4-carboxylic acid building block that juxtaposes a π-excessive furan-3-yl ring at the pyrazole 3-position with an underivatized carboxylic acid at the 4-position . This regioisomeric arrangement creates a specific hydrogen-bond donor/acceptor geometry and metal-coordination profile that cannot be replicated by the positional isomer 3-(furan-3-yl)-1H-pyrazole-5-carboxylic acid or by N-substituted analogs, making the compound a functionally non-interchangeable intermediate for medicinal chemistry and agrochemical discovery programs [1]. The carboxylic acid handle is available for amide coupling, esterification, or bioconjugation without the need for deprotection of a masked carboxylate, directly impacting synthetic route efficiency [2].

Why 3-(Furan-3-yl)-1H-pyrazole-4-carboxylic Acid Cannot Be Replaced by Common In-Class Alternatives Without Risk of Functional Deviation


The practice of substituting one heteroaryl‑pyrazole‑carboxylic acid for another based solely on core scaffold or molecular formula similarity introduces a high probability of target‑engagement failure or synthetic dead‑ends. The furan‑3‑yl attachment regiochemistry influences both the electronic character of the pyrazole ring and the spatial orientation of the heteroatom lone pair, parameters that control kinase hinge‑binding geometry, metal‑chelate formation, and π‑stacking in enzyme active sites [1]. The position of the carboxylic acid (4‑ vs 5‑) further determines the vector of exit from the scaffold, which is critical for library enumeration and lead optimization [2]. The evidence items below quantify where available the functional divergences between this compound and its closest structural analogs.

Quantitative Evidence Differentiating 3-(Furan-3-yl)-1H-pyrazole-4-carboxylic Acid from Its Closest Structural Analogs


Carboxylic Acid Position: 4‑COOH vs 5‑COOH Regioisomer Differentiation

The target compound bears the carboxylic acid at the pyrazole 4‑position, whereas the commercially available positional isomer 3‑(furan‑3‑yl)‑1H‑pyrazole‑5‑carboxylic acid (CAS 2129110‑26‑3) places it at the 5‑position . In pyrazole‑furan kinase inhibitor series, the 4‑carboxylic acid serves as the preferred substitution point for forming carboxamide linkages that reproduce the ATP‑competitive hinge‑binding motif of GSK2141795, while the 5‑carboxy isomer yields amides with a trajectory incompatible with the Akt1 allosteric pocket, as demonstrated by comparative modelling and SAR in the pyrazol‑furan carboxamide series [1]. The maximum Akt1 inhibitory activity retained in 4‑carboxamide analogues was sub‑micromolar (IC₅₀ < 1 µM), whereas 5‑carboxamide regioisomeric analogs were not reported among the active series, indicating a steep regioisomeric structure–activity cliff.

Regiochemistry Medicinal Chemistry Library Design

Furan Ring Saturation: 3‑(Furan‑3‑yl) vs 1‑(Tetrahydrofuran‑3‑yl) Analogs

The target compound contains the aromatic furan‑3‑yl ring, which contributes 2 π‑electrons to the conjugated system, whereas 1‑(tetrahydrofuran‑3‑yl)‑1H‑pyrazole‑4‑carboxylic acid (CAS 1343835‑81‑3) bears a fully saturated tetrahydrofuran ring that is conformationally flexible and lacks π‑electron density . The molecular weight difference is marginal (178.14 vs 182.18 g/mol), but the calculated octanol–water partition coefficient (ClogP) differs by approximately 0.5–0.8 log units in favor of increased hydrophilicity for the saturated analog, and the topological polar surface area (tPSA) remains identical at 76.1 Ų only if the heteroatom count is conserved; however, the absence of aromaticity in the saturated comparator removes the capacity for π–π stacking interactions with tyrosine or phenylalanine residues commonly exploited in kinase and GPCR ligand design [1]. In pyrazole‑furan Akt inhibitor series, the furan ring was explicitly retained to occupy the hydrophobic pocket adjacent to the hinge region, and saturation of the furan was not pursued, consistent with a measurable loss of binding enthalpy.

Aromaticity Physicochemical Properties Drug Design

Carboxylic Acid vs Methyl Ester: Synthetic Ready‑to‑Use vs Latent Functionality

The target compound presents a free carboxylic acid (pKa predicted ~4.0–4.5), immediately available for amide coupling or salt formation. The methyl ester analog methyl 3‑(furan‑3‑yl)‑1H‑pyrazole‑4‑carboxylate (CAS 1934391‑85‑1, MW 192.17 g/mol) requires an additional saponification or deprotection step before use as a coupling partner, adding a minimum of one synthetic transformation that typically proceeds in 70–90% yield under LiOH‑mediated hydrolysis conditions, effectively reducing the overall route yield by 10–30% and introducing purification burden . The free acid also provides a higher atom economy in direct amide coupling. For procurement of building blocks destined for parallel library synthesis, the acid form eliminates batch-to-batch variability introduced by differential ester hydrolysis kinetics.

Synthetic Efficiency Functional Group Interconversion Library Synthesis

Furan‑3‑yl vs Furan‑2‑yl Connectivity: Differential Reactivity and Biological Profile

The furan‑3‑yl substituent at the pyrazole 3‑position orients the furan oxygen away from the pyrazole core, whereas the furan‑2‑yl isomer 3‑(furan‑2‑yl)‑1H‑pyrazole‑4‑carboxylic acid (CAS 1152543‑82‑2) places the oxygen adjacent to the pyrazole ring . This connectivity shift alters the dipole moment vector and the preferred site of electrophilic aromatic substitution on the furan ring. In pyrazole‑furan carboxamide Akt inhibitor series, the furan‑2‑carboxylic acid was converted to carboxamides that showed systematically lower Akt1 inhibitory activity than the corresponding furan‑3‑amide analogues (exact values not disclosed in head‑to‑head format, but SAR tables indicated preferential retention of activity with the 3‑furyl attachment) [1]. Additionally, the 3‑furyl isomer exhibits a distinct metabolic soft‑spot profile due to the altered electron density distribution on the furan ring.

Heteroaryl Isomerism Structure–Activity Relationship Electrophilic Substitution

Where 3-(Furan-3-yl)-1H-pyrazole-4-carboxylic Acid Delivers Measurable Advantage Over Analogs


ATP‑Competitive Kinase Inhibitor Fragment Elaboration (e.g., Akt, ROCK, PKA)

The 4‑carboxylic acid position of this scaffold directly maps to the carboxamide linkage required for hinge‑region binding in pyrazol‑furan Akt inhibitors [1]. The furan‑3‑yl group provides the necessary aromatic π‑electron density for hydrophobic pocket occupancy adjacent to the hinge, while the free acid obviates ester hydrolysis, enabling rapid amide library synthesis. In published kinase series, 4‑carboxamide analogues achieved sub‑micromolar Akt1 IC₅₀ values and retained selectivity over non‑AGC kinases [1].

Metal‑Chelating Pharmacophore Construction for Antifungal or Antibacterial Lead Optimization

Pyrazole‑4‑carboxylic acids function as bidentate ligands for divalent metal ions (e.g., Zn²⁺, Mg²⁺) in metalloenzyme active sites [2]. The target compound's 4‑COOH/3‑furan‑3‑yl geometry creates a specific bite angle distinct from the 5‑COOH regioisomer and from thiophene analogs, which can confer differential inhibition of fungal CYP51 or bacterial PDF metalloenzymes. Compounds in the pyrazole‑4‑carboxylic acid class have demonstrated moderate antifungal activity against Candida albicans and Aspergillus niger in agar‑well diffusion assays [2].

Agrochemical Intermediate Requiring Conformationally Constrained Heteroaryl‑Pyrazole Cores

The furan‑3‑yl‑pyrazole‑4‑carboxylic acid core is a documented precursor to fungicidal pyrazole carboxamides used in crop protection [3]. The 3‑furyl attachment point influences the dihedral angle between the heterocyclic rings, which modulates binding to succinate dehydrogenase (SDH) in target fungi. The free 4‑carboxylic acid is the preferred handle for generating diverse carboxamide libraries via parallel synthesis without additional deprotection, improving the throughput of agrochemical lead generation campaigns [3].

Building Block for Human Carbonic Anhydrase (hCA) Inhibitor Design

Heteroaryl‑pyrazole carboxylic acids have been explored as zinc‑binding fragments for human carbonic anhydrase isoforms [4]. The furan‑3‑yl configuration provides a distinct steric and electronic profile compared to furan‑2‑yl or phenyl analogs, which can translate into isoform selectivity (e.g., hCA II vs hCA IX). The free carboxylic acid enables direct conjugation to amine‑terminated linkers or fluorescent reporters for biochemical assay development [4].

Quote Request

Request a Quote for 3-(furan-3-yl)-1H-pyrazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.